molecular formula C20H23N5O3 B4670077 8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4670077
M. Wt: 381.4 g/mol
InChI Key: XSUGGESCBQUQFT-UHFFFAOYSA-N
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Description

8-(3-Hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione scaffold. Its structure includes a phenethyl group at position 3, a 3-hydroxypropyl substituent at position 8, and methyl groups at positions 1 and 5. This compound belongs to a broader class of imidazo[2,1-f]purine-diones, which have garnered interest for their modulatory effects on serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDE4B/PDE10A) .

Properties

IUPAC Name

6-(3-hydroxypropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-13-25-16-17(21-19(25)23(14)10-6-12-26)22(2)20(28)24(18(16)27)11-9-15-7-4-3-5-8-15/h3-5,7-8,13,26H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGGESCBQUQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxypropyl, dimethyl, and phenethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the phenethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the phenethyl moiety.

Scientific Research Applications

8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 3i

8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (3i) differs by the presence of a fluorophenyl-piperazinylpentyl chain at position 6. This modification confers high 5-HT1A receptor affinity (Ki = 1.2 nM) and moderate 5-HT7 receptor binding (Ki = 89 nM). In the forced swim test (FST), 3i reduced immobility time by 62% at 2.5 mg/kg, indicating potent antidepressant activity .

AZ-853 and AZ-861

These analogs feature a piperazinylbutyl chain at position 8 with fluorophenyl (AZ-853) or trifluoromethylphenyl (AZ-861) substituents. AZ-861 exhibited stronger 5-HT1A agonism (EC50 = 0.8 nM) compared to AZ-853 (EC50 = 2.1 nM) due to the electron-withdrawing trifluoromethyl group enhancing receptor interactions. Both compounds showed antidepressant-like effects in mice, but AZ-853 had superior brain penetration (brain/plasma ratio = 1.8 vs. 1.2 for AZ-861) .

Compound 20a

9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (20a) replaces the imidazo core with a pyrimidino scaffold. This structural shift reduces serotonin receptor activity but enhances PDE4B/PDE10A inhibition (IC50 = 0.3 µM and 1.2 µM, respectively), suggesting divergent therapeutic applications .

CB11

8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CB11) features an aminophenyl group and butyl chain. It acts as a PPARγ agonist, inducing apoptosis in cancer cells via ROS production and caspase-3 activation, highlighting the versatility of the imidazo-purine-dione scaffold in oncology .

Table 1. Comparative Analysis of Imidazo[2,1-f]Purine-Dione Derivatives

Compound Name Key Substituents Primary Targets Key Activity Data Reference
Target Compound 3-Phenethyl, 8-(3-hydroxypropyl) 5-HT1A/5-HT7 (hypothesized) Limited direct data N/A
3i 8-(Fluorophenyl-piperazinylpentyl) 5-HT1A (Ki = 1.2 nM) 62% immobility reduction in FST
AZ-853 8-(4-(2-Fluorophenyl-piperazinyl)butyl) 5-HT1A (EC50 = 2.1 nM) Brain/plasma ratio = 1.8
AZ-861 8-(4-(3-Trifluoromethylphenyl-piperazinyl)butyl) 5-HT1A (EC50 = 0.8 nM) PDE10A IC50 = 5.4 µM
20a Pyrimidino core, dihydroxyphenethyl PDE4B (IC50 = 0.3 µM) Antiproliferative activity in cancer
CB11 8-(2-Aminophenyl), 3-butyl PPARγ Caspase-3 activation (EC50 = 1.8 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(3-hydroxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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